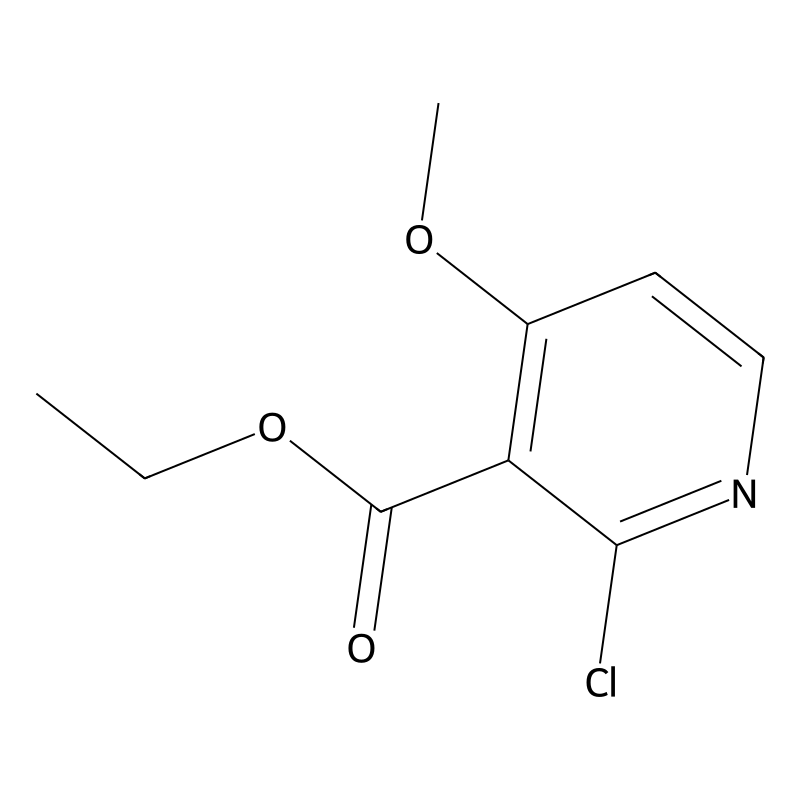Ethyl 2-chloro-4-methoxynicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of 199.63 g/mol. It is categorized as a nicotinic acid derivative, specifically a chloro-substituted pyridine compound. The structure features a chloro group at the 2-position and a methoxy group at the 4-position of the nicotinic acid framework. This compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, depending on the reducing agent used.
- Condensation Reactions: It can undergo condensation with other reagents to form more complex molecules, often utilized in synthesizing biologically active compounds.
Research indicates that compounds similar to ethyl 2-chloro-4-methoxynicotinate exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
- Antiviral Activity: Compounds in this class may possess activity against viruses, making them candidates for antiviral drug development.
- Pharmacological Potential: The structural features of ethyl 2-chloro-4-methoxynicotinate suggest it may interact with nicotinic acetylcholine receptors, potentially influencing neurological functions.
Several methods have been documented for synthesizing ethyl 2-chloro-4-methoxynicotinate:
- Halogenation of Nicotinic Acid Derivatives: This involves treating nicotinic acid derivatives with halogenating agents (e.g., chlorine or bromine) in the presence of a base, typically at elevated temperatures .
- Use of Ethyl Cyanoacetate: Another method includes using ethyl cyanoacetate as a starting material, which undergoes condensation followed by chlorination to yield the desired product .
- Direct Alkylation: The methoxy group can be introduced via alkylation reactions involving methanol and suitable catalysts under controlled conditions.
Ethyl 2-chloro-4-methoxynicotinate has several potential applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological pathways.
- Agricultural Chemicals: Its derivatives may find use as agrochemicals due to their biological activity against pests and pathogens.
- Organic Synthesis: As a versatile building block, it can be employed in synthesizing complex organic molecules.
Studies exploring the interactions of ethyl 2-chloro-4-methoxynicotinate with biological systems have indicated its potential effects on:
- Nicotinic Receptors: Investigations into how this compound interacts with nicotinic acetylcholine receptors could provide insights into its pharmacological effects.
- Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, warranting further exploration for therapeutic applications.
Similar Compounds
Ethyl 2-chloro-4-methoxynicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Nicotinate | No halogen substitution | Commonly used in dietary supplements |
| Methyl 2-chloro-4-methoxynicotinate | Methyl instead of ethyl | Potentially different biological activity |
| Ethyl 2-chloronicotinate | Lacks methoxy group | More polar, affecting solubility and reactivity |
| Methyl Nicotinate | Similar base structure | Less reactive due to absence of halogen |
Ethyl 2-chloro-4-methoxynicotinate stands out due to its specific chloro and methoxy substitutions, which influence its reactivity and biological interactions compared to other nicotinic acid derivatives.








